(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide
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Overview
Description
The compound “(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide” is a complex organic molecule with multiple chiral centers and functional groups. This compound is characterized by its intricate structure, which includes oxane, hydroxy, and hexazabicyclo components. Such compounds are often of interest in medicinal chemistry and biochemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the oxane ring, introduction of hydroxy groups, and assembly of the hexazabicyclo structure. Each step requires specific reagents and conditions, such as:
Oxane Ring Formation: This may involve cyclization reactions using appropriate starting materials and catalysts.
Hydroxy Group Introduction: Hydroxylation reactions using oxidizing agents like osmium tetroxide or hydrogen peroxide.
Hexazabicyclo Assembly: This complex structure might be built through a series of condensation and cyclization reactions, often requiring protecting groups to manage the reactivity of different functional groups.
Industrial Production Methods
Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and minimize waste. Techniques like flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at reactive centers.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation of hydroxy groups would yield ketones or aldehydes, while reduction of carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its bioactive structure.
Industry: Use in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
- **(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide analogs with slight modifications in the functional groups or stereochemistry.
Other Hexazabicyclo Compounds: Compounds with similar hexazabicyclo structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which can impart unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C36H61N7O12 |
---|---|
Molecular Weight |
783.9 g/mol |
IUPAC Name |
(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide |
InChI |
InChI=1S/C36H61N7O12/c1-10-25-23(16-20(2)3)13-14-36(52,55-25)35(7,51)34(50)39-29-30(21(4)5)54-28(46)19-40(8)26(44)17-37-31(47)22(6)41(9)27(45)18-42(53)32(48)24-12-11-15-38-43(24)33(29)49/h20-25,29-30,38,51-53H,10-19H2,1-9H3,(H,37,47)(H,39,50)/t22-,23+,24+,25+,29-,30-,35+,36+/m0/s1 |
InChI Key |
ZUADRGNPCRMAFH-CGHJUDHMSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@](O1)([C@@](C)(C(=O)N[C@H]2[C@@H](OC(=O)CN(C(=O)CNC(=O)[C@@H](N(C(=O)CN(C(=O)[C@H]3CCCNN3C2=O)O)C)C)C)C(C)C)O)O)CC(C)C |
Canonical SMILES |
CCC1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)C(N(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C)C(C)C)O)O)CC(C)C |
Origin of Product |
United States |
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